molecular formula C20H16ClN3OS B2775944 N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897459-15-3

N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2775944
CAS No.: 897459-15-3
M. Wt: 381.88
InChI Key: IRZZHVUCKQQCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is an imidazo[2,1-b]thiazole-based acetamide derivative of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a complex molecular architecture comprising an imidazo[2,1-b]thiazole core linked to a 4-chlorobenzyl group via an acetamide bridge. The imidazo[2,1-b]thiazole scaffold is recognized as a privileged structure in drug design due to its diverse pharmacological potential . Compounds bearing this scaffold have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and particularly antitumor properties . Research indicates that structurally similar imidazo[2,1-b]thiazole derivatives exhibit potent cytotoxic activity against various human cancer cell lines. Some optimized compounds in this class have shown promising inhibition of VEGFR2 kinase, a key target in anti-angiogenesis cancer therapy, and demonstrated potent cytotoxicity against aggressive cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range, showcasing selectivity over normal liver cell lines . The presence of the 4-chlorobenzyl substituent may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets, a feature observed in related bioactive molecules . This compound serves as a valuable chemical tool for researchers exploring new oncological pathways and as a synthetic intermediate for developing novel therapeutic agents. It is supplied strictly for research purposes in laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c21-16-8-6-14(7-9-16)11-22-19(25)10-17-13-26-20-23-18(12-24(17)20)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZZHVUCKQQCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the imidazo[2,1-b]thiazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and imidazo[2,1-b]thiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

Antimicrobial Activity

The imidazo[2,1-b]thiazole scaffold has been recognized for its diverse biological activities, especially as an antimicrobial agent. The compound N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has shown promise against various strains of bacteria and fungi.

Case Studies and Findings

  • Yurttas et al. synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the imidazo[2,1-b]thiazole structure exhibited varying degrees of activity against resistant strains, suggesting that modifications to the thiazole ring could enhance antimicrobial properties .
  • In another study, Bikobo et al. reported that thiazole derivatives demonstrated good antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with some compounds achieving MIC values as low as 31.25 μg/mL. This highlights the potential of this compound as a lead compound for further development .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against human cancer cell lines.

Research Insights

  • A study published in MDPI highlighted the cytotoxic effects of related compounds on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results showed that certain derivatives exhibited significant inhibition rates, with IC50 values indicating potent activity against these cancer cells . For instance, a derivative similar to this compound showed an IC50 of 1.4 μM against MDA-MB-231 cells, outperforming established drugs like sorafenib .

Mechanistic Studies

Understanding the mechanism of action is crucial for the development of effective therapeutic agents.

Mechanisms Identified

Research indicates that the imidazo[2,1-b]thiazole moiety may interfere with specific cellular pathways involved in microbial resistance and tumor growth. The thiazole ring's ability to form hydrogen bonds and engage in π-π stacking interactions can enhance binding affinity to biological targets .

Synthesis and Structural Modifications

The synthesis of this compound involves reactions that can be optimized to improve yield and purity.

Synthesis Overview

The compound can be synthesized through coupling reactions involving thiazole derivatives and acetamides. The use of various solvents and catalysts has been explored to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes involved in key biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction Pathways: The compound may affect various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Mechanism and Selectivity

  • Cytotoxicity : The 4-chlorophenyl group in 5l enhances activity against MDA-MB-231 cells by improving target (e.g., VEGFR2) binding affinity. Fluorine substitutions (5m) may optimize pharmacokinetics without compromising efficacy .
  • Selectivity : 5l shows 16-fold selectivity for MDA-MB-231 over HepG2, suggesting tumor-specific targeting . In contrast, thiadiazole derivatives () exhibit broader antimicrobial effects due to interactions with bacterial enzymes .

Key Structural-Activity Relationships (SAR)

Phenyl Substitutions :

  • Electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring enhance cytotoxicity (5l vs. 5k) .
  • Methoxy groups improve solubility but reduce potency .

Acetamide Side Chain :

  • Piperazine-linked substituents (e.g., 5l) increase spatial flexibility and target engagement .
  • Thioether linkages () shift activity toward antibacterial effects .

Biological Activity

N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. The compound has shown significant cytotoxic activity against various cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T lymphocyte leukemia), indicating potent antiproliferative effects .
  • Mechanism of Action : Research suggests that this compound induces apoptosis in cancer cells without causing cell cycle arrest. This was demonstrated through flow cytometry analyses and DNA fragmentation assays .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicates that modifications on the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity. For instance:

  • The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
  • Substituents at specific positions on the thiazole ring are critical for maintaining activity .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Pancreatic Cancer :
    • A series of derivatives were tested against gemcitabine-resistant pancreatic cancer cells. The results indicated that certain compounds could overcome resistance mechanisms, showing promise for combination therapies .
  • Apoptosis Induction Mechanism :
    • A detailed investigation into the apoptosis-inducing properties revealed that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to cell death .

Data Tables

Cell Line IC50 (µM) Mechanism
HeLa0.89Apoptosis via caspase activation
CEM0.75Mitochondrial disruption
Panc-10.90Overcoming drug resistance

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with the preparation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Thiazole-Imidazole Condensation : Reacting thiazole derivatives (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) with substituted bromoacetophenones under reflux in ethanol or DMF to form the fused imidazothiazole ring .
  • Acylation : Introducing the acetamide group via reaction with 4-chlorobenzylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Optimization : Yields (>60%) are achieved using polar aprotic solvents (e.g., DMF) at 80–100°C, with catalytic bases like triethylamine to neutralize HCl byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using modern analytical techniques?

  • Methodological Answer :

  • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) detect impurities at levels <0.5% .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry; key signals include the acetamide carbonyl (~170 ppm) and aromatic protons from the chlorobenzyl group (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 424.08) and fragmentation patterns .

Advanced Research Questions

Q. What molecular docking strategies are effective in elucidating the interaction between this compound and potential enzyme targets like VEGFR2?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., VEGFR2, EGFR) based on structural homology with imidazothiazole inhibitors .
  • Docking Workflow :

Prepare the protein structure (PDB: 4ASD for VEGFR2) by removing water molecules and adding hydrogens.

Generate ligand conformers using software like AutoDock Vina or Schrödinger Glide.

Validate binding poses via MD simulations (GROMACS) and MM-PBSA free-energy calculations .

  • Key Interactions : Chlorobenzyl groups may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic lysine residues .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the structural optimization of imidazo[2,1-b]thiazole derivatives for enhanced anticancer activity?

  • Methodological Answer :

  • Descriptor Selection : Use 3D molecular descriptors (e.g., logP, polar surface area) and electronic properties (HOMO/LUMO) to correlate substituent effects with cytotoxicity .
  • Model Validation : Apply leave-one-out cross-validation (R2^2 > 0.8) and external test sets (e.g., NCI-60 panel) .
  • Design Insights :
  • Electron-Withdrawing Groups : 4-Chloro substitution enhances cellular uptake and target affinity .
  • Benzyl Modifications : Bulky substituents (e.g., 4-methoxy) improve solubility but may reduce membrane permeability .

Q. How should researchers address discrepancies between in vitro cytotoxicity data (e.g., IC50_{50}) and in vivo efficacy studies for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced bioavailability in vivo .
  • Formulation Adjustments : Use nanocarriers (e.g., liposomes) to enhance solubility and tumor targeting .
  • Contradiction Resolution : If in vitro IC50_{50} values (e.g., 1.4 µM for MDA-MB-231) do not translate to in vivo efficacy, evaluate off-target effects via kinome-wide screening .

Data Analysis and Optimization Questions

Q. What strategies resolve spectral data inconsistencies (e.g., NMR splitting patterns) during structural confirmation?

  • Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening in the thiazole ring .
  • 2D Techniques : HSQC and HMBC correlations clarify ambiguous 13C^{13}C signals (e.g., distinguishing acetamide carbonyls from aromatic carbons) .

Q. How can researchers optimize reaction pathways to mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :

  • Process Analytics : Use inline FTIR to monitor intermediate formation and adjust reagent stoichiometry in real time .
  • Byproduct Minimization : Replace traditional bases with polymer-supported variants (e.g., PS-DMAP) to simplify purification .

Biological Mechanism Questions

Q. What experimental approaches validate the proposed uncompetitive inhibition mechanism of this compound against cancer-associated enzymes?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations; uncompetitive inhibitors reduce both VmaxV_{\text{max}} and KmK_m .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase IX) to visualize binding at allosteric sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.